3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole
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Overview
Description
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a phenyl group that is further functionalized with a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and pyrrolidin-1-ylsulfonyl groups. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group may enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding mode and interaction with proteins can provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar in structure but with a nitrile group instead of a pyrazole ring.
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone: Contains a ketone group instead of a pyrazole ring.
Pyrrolidine-functionalized nucleosides: These compounds share the pyrrolidine moiety but differ in the rest of the structure.
Uniqueness
3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the pyrrolidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C13H15N3O2S/c17-19(18,16-9-1-2-10-16)12-5-3-11(4-6-12)13-7-8-14-15-13/h3-8H,1-2,9-10H2,(H,14,15) |
InChI Key |
XJWBPSHVXYBTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
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